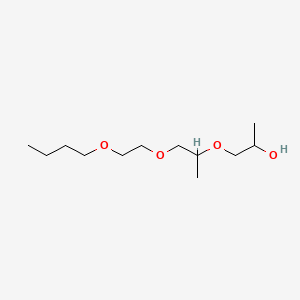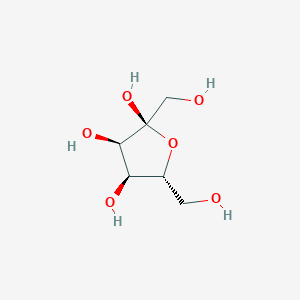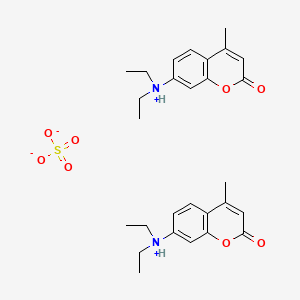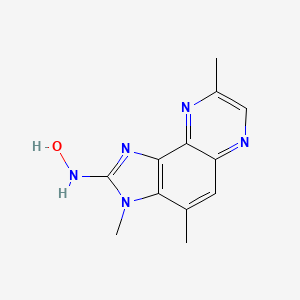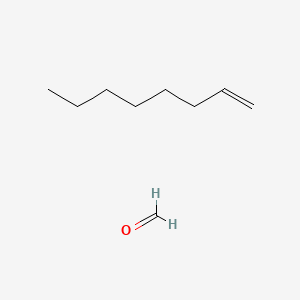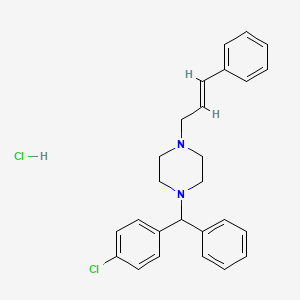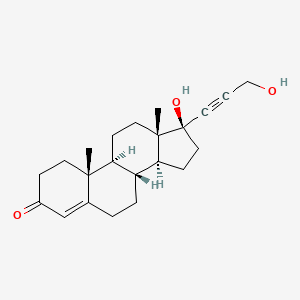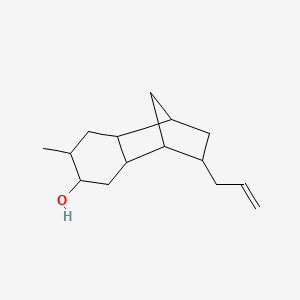
Isobutyl 3,3-dimethylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 3,3-dimethylbutyrate is an organic compound with the molecular formula C10H20O2. It is also known as 3,3-dimethylbutyric acid 2-methylpropyl ester. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 3,3-dimethylbutyrate typically involves the esterification of 3,3-dimethylbutyric acid with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure optimal yield. The product is then separated and purified using techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl 3,3-dimethylbutyrate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3,3-dimethylbutyric acid and isobutanol.
Reduction: 3,3-dimethylbutanol.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Isobutyl 3,3-dimethylbutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research has explored its effects on inflammation and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of isobutyl 3,3-dimethylbutyrate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the secretion of proinflammatory cytokines from macrophages, which can reduce inflammation. This immunomodulatory effect is independent of bacterial trimethylamine lyase activity, suggesting a direct action on host cells .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylbutyric acid: The parent acid of isobutyl 3,3-dimethylbutyrate.
Isobutyl acetate: Another ester with similar structural features but different chemical properties.
Isobutyl isobutyrate: A structurally related ester with different functional groups.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to modulate biological pathways and its applications in various fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
94021-85-9 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-methylpropyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-8(2)7-12-9(11)6-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
FMJJFNNEPDJCSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



